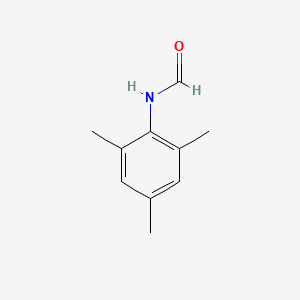

N-(2,4,6-Trimethylphenyl)formamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,4,6-trimethylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-8(2)10(11-6-12)9(3)5-7/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEZBLSIMQMUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403027 | |

| Record name | N-(2,4,6-Trimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6784-26-5 | |

| Record name | N-(2,4,6-Trimethylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Formamide Chemistry in Contemporary Organic Synthesis

Formamide (B127407) (CH₃NO) is the simplest amide, derived from formic acid. wikipedia.org Its significance in chemistry is multifaceted, stemming from its unique properties and reactivity. As a liquid miscible with water and possessing a high dipole moment, it serves as an effective solvent for many ionic compounds and for processing polymers. wikipedia.orgwikipedia.org In industrial applications, formamide is a crucial feedstock for manufacturing a range of products, including sulfa drugs, pharmaceuticals, herbicides, and pesticides. wikipedia.orgacs.org

Beyond its role as a solvent and industrial precursor, formamide is a versatile building block in organic synthesis. The molecule contains all the essential elements for life (carbon, hydrogen, nitrogen, and oxygen) and can undergo bond activation at four different sites (N-H, C-H, C-N, and C=O), leading to a wide variety of intermediates and products. wikipedia.orgresearchgate.net This reactivity has positioned formamide as a key player in prebiotic chemistry research, where it is studied as a potential precursor to biologically significant molecules like amino acids, nucleobases, and carboxylic acids under plausible early Earth conditions. wikipedia.orgresearchgate.netnih.gov In modern synthetic labs, it is used to prepare primary amines directly from ketones through the Leuckart reaction. wikipedia.org

Significance of N Arylamides in Synthetic Methodology and Structural Chemistry

The N-arylamide motif, characterized by a carbonyl group attached to a nitrogen atom which is, in turn, bonded to an aryl group, is a core structural unit in a multitude of important molecules. These include a wide range of pharmaceuticals, agrochemicals, and advanced materials. acs.orgrsc.org Consequently, the development of efficient and reliable methods for the formation of the C(acyl)-N(aryl) bond is a highly active area of research in organic synthesis. acs.orgthieme.de

Traditional methods for synthesizing N-arylamides often require harsh reaction conditions. However, significant progress has been made through the development of transition metal-catalyzed cross-coupling reactions, particularly using palladium and copper catalysts. acs.org These methods have expanded the scope and efficiency of N-arylation for a variety of amines and related compounds. acs.orgrsc.org Despite these advances, challenges remain, especially with sterically hindered substrates or when specific functional groups are present. acs.org The structural chemistry of N-arylamides is also of great interest, as the orientation of the aryl ring relative to the amide plane can significantly influence the molecule's properties and interactions, a factor that is particularly relevant in the design of functional molecules like anion receptors. acs.org

Scope and Research Trajectories Pertaining to N 2,4,6 Trimethylphenyl Formamide

Unforeseen Generation in Complex Syntheses

The accidental formation of this compound has been a point of interest, particularly within the realm of organometallic chemistry.

An Unexpected Product in Manganese(I)-N-Heterocyclic Carbene Complex Synthesis

In a notable instance, this compound, also known as N-mesitylformamide, was the near-exclusive product in an attempt to synthesize a manganese(I)-N-heterocyclic carbene (NHC) complex. nih.govnih.govresearchgate.net The intended reaction involved the deprotonation of 1,3-bis(2,4,6-trimethylphenyl)-imidazolium chloride (IMesHCl) to form an N-heterocyclic carbene that would then coordinate to a manganese center. nih.gov However, the reaction took an unexpected turn, yielding the formamide instead of the desired organometallic complex. nih.govnih.govresearchgate.net

This unforeseen outcome underscores the reactivity of the intermediates involved and the potential for alternative reaction pathways to dominate under specific conditions. The bulky mesityl groups on the NHC precursor likely play a significant role in the steric environment of the reaction, influencing the ultimate product distribution. nih.gov

Postulated Mechanistic Pathways for Adventitious Formation

To explain the unexpected synthesis of this compound, researchers have proposed several mechanistic pathways, primarily centered around the reactivity of the N-heterocyclic carbene and its precursors.

The formation of an ylidene molecule, resulting from the deprotonation of the imidazolium (B1220033) precursor, is a key step in the intended synthesis of the NHC complex. nih.gov However, this highly reactive intermediate is also susceptible to side reactions that can lead to the observed formamide product. nih.gov The specific nature of these side reactions is thought to be a contributing factor to the diversion of the reaction from its intended course.

A plausible mechanism involves the formation and subsequent hydrolysis of an N,N′-bis-mesityl-N-vinyl-formamidine intermediate. nih.govresearchgate.net This pathway suggests that the strong base used in the reaction, along with the subsequent addition of the manganese carbonyl bromide, facilitates the formation of this formamidine (B1211174) derivative. nih.gov The hydrolysis of this intermediate would then lead to the cleavage of the N-C bond, resulting in the formation of this compound and a mesityl-vinyl-amine fragment, which was not isolated. nih.govresearchgate.net

The formation of the formamide can also be understood by drawing parallels to known hydrolysis and ring-opening processes of N-heterocyclic carbenes. nih.govrsc.org It has been reported that NHCs can undergo hydrolysis, leading to the opening of the heterocyclic ring and the formation of acyclic products, including formamides. nih.govresearchgate.net This process involves the cleavage of the carbene ring, which can be initiated by nucleophilic attack, such as by water present in the reaction mixture. nih.govrsc.org The bulky substituents on the nitrogen atoms of the NHC can influence the susceptibility of the ring to this type of cleavage. nih.gov

Directed Synthetic Approaches to this compound and Related Amide Compounds

Beyond its serendipitous discovery, chemists have also developed intentional methods for the synthesis of this compound and other N-aryl formamides. These directed approaches offer greater control over the reaction and provide more reliable routes to these valuable compounds.

A one-pot protocol for the N-formylation of aryl amines, including anilines and their derivatives, has been developed using formic acid as the formyl source and triflic anhydride (B1165640) as an activator. This method is noted for its operational simplicity and provides moderate to good yields of the corresponding N-formyl aryl amines.

Another innovative approach involves the direct synthesis of N-formamides by coupling the reductive amination of carbonyl compounds with the fixation of carbon dioxide. nih.govmanchester.ac.uk This method utilizes a metal-organic framework supported ruthenium catalyst and has shown high selectivity for a wide range of carbonyl compounds. nih.govmanchester.ac.uk

Furthermore, N-formyl imide has been employed as an N-formylating agent for the synthesis of N-formamides from primary and secondary amines. rsc.org This reaction proceeds in water with a catalytic amount of p-toluenesulfonic acid monohydrate and is praised for its simplicity and metal-free conditions. rsc.org Electrochemical methods have also emerged as a sustainable route to formamides, proceeding via a methylisocyanide intermediate. acs.org

Amine Condensation Reactions in Formamide Synthesis

The most traditional and direct route to formamides involves the condensation reaction between a primary or secondary amine and a formylating agent. nih.govmasterorganicchemistry.com In the case of this compound, this involves the reaction of 2,4,6-trimethylaniline (B148799) (mesitylamine) with a source of the formyl group.

Common formylating agents used in these types of condensation reactions include formic acid, its esters (like ethyl formate), or chloral. nih.gov The reaction with formic acid, for example, typically proceeds by heating the amine and formic acid together, often in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water formed during the condensation, thereby driving the equilibrium towards the product. nih.govyoutube.com While this method is straightforward, it can sometimes require high temperatures and long reaction times.

Another approach involves the use of triethylorthoformate, which can react with aryl amines, often in the presence of a Lewis acid catalyst like iron(III) chloride, to form N,N'-diarylformamidines. scirp.org These can then be hydrolyzed to the corresponding formamide. The reaction mechanism is proposed to involve the Lewis acid-catalyzed activation of the orthoformate, generating a carbocation that is subsequently attacked by the amine.

A general scheme for the condensation reaction is presented below:

Scheme 1: General Condensation Reaction for Formamide SynthesisR-NH₂ + HCOOH → R-NHCHO + H₂O

Where R = 2,4,6-trimethylphenyl

The efficiency of these reactions can be influenced by the steric hindrance of the amine. For 2,4,6-trimethylaniline, the bulky methyl groups in the ortho positions can affect the reaction rate and yield compared to less hindered anilines.

Catalytic Approaches for Formamide Generation from Carbon Dioxide and Amines

In recent years, the utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock has gained significant attention for the synthesis of valuable chemicals, including formamides. pku.edu.cnresearchgate.net This approach involves the reductive N-formylation of amines with CO₂ in the presence of a catalyst and a reducing agent. rsc.org

A wide array of catalytic systems have been developed for this transformation, encompassing:

Noble Metal Catalysts: Complexes of ruthenium, iridium, palladium, and rhodium have shown high activity and selectivity. researchgate.netethz.ch For instance, ruthenium complexes like RuCl₂(dppe)₂ have been effective in the formylation of various amines with supercritical CO₂ and H₂. ethz.ch

Non-Noble Metal Catalysts: More sustainable and cost-effective catalysts based on cobalt, iron, zinc, and aluminum have also been successfully employed. researchgate.netrsc.org A notable example is a single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (MOF), which efficiently catalyzes the N-formylation of amines using CO₂ and either H₂ or phenylsilane (B129415) as the reductant. rsc.org

Organocatalysts and Catalyst-Free Systems: Certain organic molecules and even catalyst-free conditions have been reported for this transformation, though they might require more forcing conditions. researchgate.net

The reaction typically proceeds under pressure with a reducing agent such as molecular hydrogen (H₂) or a hydrosilane (e.g., phenylsilane, PhSiH₃). researchgate.netrsc.org The general mechanism is believed to involve the initial reaction between the amine and CO₂ to form a carbamate (B1207046) or carbamic acid, which is then reduced. Alternatively, the catalyst can react with CO₂ and the reducing agent to form a metal-formate intermediate, which then reacts with the amine to yield the formamide product. rsc.org

Table 1: Examples of Catalytic Systems for N-Formylation of Amines with CO₂

| Catalyst System | Reducing Agent | Amine Substrate(s) | Conditions | Product Yield | Reference |

|---|---|---|---|---|---|

| DUT-5-CoH (MOF) | PhSiH₃ | Aromatic & Aliphatic Amines | 10 bar CO₂, 100°C | Excellent | rsc.org |

| RuCl₂(dppe)₂ | H₂ | Secondary & Primary Amines | Supercritical CO₂ | High | ethz.ch |

| Ru/MFM-300(Cr) | H₂ | Ammonia (for reductive amination of carbonyls) | 3 MPa CO₂, 4 MPa H₂, 160°C | High | nih.gov |

| F-PNHC-Zn | Organosilane | Various Amines | 0.5 MPa CO₂, 25°C | Good | researchgate.net |

This methodology represents a green and sustainable pathway for the synthesis of this compound from 2,4,6-trimethylaniline and CO₂.

Synthesis of Key Intermediates and Derivatives

The synthesis of this compound has also been achieved through pathways involving specific intermediates, sometimes as an unexpected product that sheds light on reaction mechanisms.

Formation from N-Heterocyclic Carbene (NHC) Precursors

This compound has been isolated as the almost exclusive product in an attempted synthesis of a manganese(I)-N-heterocyclic carbene (NHC) complex. nih.govresearchgate.netnih.gov The intended reaction involved the deprotonation of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl), a common NHC precursor, with a strong base, followed by reaction with a manganese carbonyl complex.

The proposed mechanism suggests that the NHC, once formed, undergoes side reactions. This leads to the formation of an N,N'-bis-mesityl-N-vinyl-formamidine intermediate. Subsequent hydrolysis of this formamidine during workup results in the cleavage of a C-N bond, yielding this compound and a non-isolated mesityl-vinyl-amine fragment. nih.gov This pathway highlights the susceptibility of NHCs to hydrolysis, which can lead to ring-opening and the formation of acyclic formamide products. nih.gov

Table 2: Unexpected Synthesis of this compound

| Reactants | Reagents | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl), Mn(CO)₅Br | Strong Base, Me₃NO | Tetrahydrofuran (THF) | This compound (unexpectedly, almost exclusive product) | nih.gov |

Proposed Synthesis of N-Mesityl-N-(3-oxobutan-2-yl)formamide

A more direct approach for the target derivative could involve a two-step process:

Acetoacetylation: Reaction of 2,4,6-trimethylaniline with diketene (B1670635) or ethyl acetoacetate (B1235776) to form N-mesitylacetoacetamide.

Formylation: Subsequent formylation of the secondary amide nitrogen. However, formylation of the active methylene (B1212753) group would be a competing reaction.

Alternatively, a reaction between this compound and a reactive derivative of 2-butanone, such as 3-bromo-2-butanone, under basic conditions could potentially lead to the desired product via N-alkylation, although this might be challenging due to the potential for O-alkylation and other side reactions.

Crystallographic Investigations of this compound

The three-dimensional structure of this compound has been determined through crystallographic studies, providing precise insights into its molecular geometry and intermolecular interactions.

Single crystal X-ray diffraction analysis of this compound, with the chemical formula C₁₀H₁₃NO, has provided detailed information about its solid-state structure. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2/c. researchgate.net The analysis was conducted at a temperature of 293 K. nih.gov The crystallographic data provides a foundational understanding of the molecule's arrangement in the crystal lattice. nih.govresearchgate.net

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.21 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 8.0659 (7) |

| b (Å) | 15.9004 (13) |

| c (Å) | 8.4290 (7) |

| β (°) | 119.361 (1) |

| Volume (ų) | 942.17 (14) |

| Z | 4 |

| Temperature (K) | 293 |

Data sourced from Landman et al. (2011). nih.gov

A key structural feature of this compound is the significant rotation between the formamide group and the trimethylphenyl (mesityl) ring. nih.gov This rotation is a direct consequence of the steric hindrance caused by the bulky methyl groups at the ortho positions (positions 2 and 6) of the aryl ring. nih.gov

The dihedral angle between the plane of the formamide moiety and the plane of the aryl ring is 68.06 (10)°. nih.govresearchgate.net This large angle minimizes the steric clash that would occur in a more planar conformation, highlighting the dominant role of steric effects in determining the molecule's preferred geometry. nih.gov

In the crystalline state, molecules of this compound are not isolated but are organized into a higher-order supramolecular structure through specific intermolecular interactions. nih.govresearchgate.net

The primary interaction governing the supramolecular assembly is a classic N-H···O hydrogen bond. nih.govresearchgate.net In the crystal, the formamide's oxygen atom is positioned trans to the N-H bond, which facilitates the formation of these hydrogen bonds between adjacent molecules. nih.gov This specific interaction links the molecules head-to-tail, resulting in the formation of infinite one-dimensional chains that propagate along the c-axis of the crystal lattice. nih.govresearchgate.net

To better understand the structural impact of the methyl groups, a comparison with the closely related N-(2,6-dimethylphenyl)formamide is insightful. nih.gov This analogue also features a significant twist between the formamide and aryl groups due to ortho-methyl substitution. nih.gov

While both compounds form infinite chains via N-H···O hydrogen bonds, the spatial arrangement of these chains differs. nih.gov In N-(2,6-dimethylphenyl)formamide (space group P2₁2₁2₁), the chains run parallel to the a-axis, and the aryl rings of neighboring molecules within a chain are parallel and stacked with an offset. nih.gov In contrast, for this compound, the chains are parallel to the c-axis, and adjacent molecules within the chain are related by a c-glide plane. nih.gov

Table 2: Comparison of Dihedral Angles in N-Arylformamides

| Compound | Dihedral Angle (°) | Temperature (K) |

|---|---|---|

| This compound | 68.06 (10) | 293 |

| N-(2,6-dimethylphenyl)formamide | 66.45 (12) | 293 |

| N-(2,6-dimethylphenyl)formamide | 64.75 (12) | 173 |

Data sourced from Landman et al. (2011). nih.gov

Characterization of Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly

Computational and Theoretical Insights into Molecular Conformation

While single-crystal X-ray diffraction provides a definitive picture of the molecule in the solid state, computational methods offer a powerful tool for exploring the conformational landscape and energetic properties of molecules in different environments, such as the gas phase or in solution.

For sterically hindered N-aryl amides, Density Functional Theory (DFT) is a commonly employed computational method to determine conformational preferences. preprints.orgsid.ir Such studies typically involve optimizing the geometries of various possible conformers (e.g., cis and trans amide isomers) and calculating their relative energies to identify the most stable structures. preprints.org The potential energy surface can be scanned by systematically changing key dihedral angles to map the energy landscape and locate transition states between conformers.

Although specific DFT studies focusing exclusively on this compound are not prominently available in the surveyed literature, the principles from computational analyses of other sterically hindered amides can be applied. researchgate.netchimia.ch These studies consistently show that the non-planar, twisted conformation is energetically favorable due to the repulsion between the ortho-substituents and the amide group. Natural Bond Orbital (NBO) analysis is another theoretical tool that can be used to investigate the electronic effects, such as hyperconjugation and steric repulsion, that contribute to the conformational stability. sid.ir For this compound, a computational study would likely confirm that the large dihedral angle observed in the crystal structure is also the minimum energy conformation in the gas phase, driven by the steric demands of the ortho-methyl groups.

Application of Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure and geometry of molecules. In the study of N-aryl amides like this compound, DFT is employed to perform geometry optimization, a process that calculates the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. This method is crucial for mapping the conformational landscape by systematically rotating specific bonds—in this case, the bond between the nitrogen and the aryl ring—and calculating the corresponding energy at each step.

This process generates a potential energy surface, which reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. While specific DFT computational studies exclusively on this compound are not detailed in the available literature, the methodology is well-established for analogous compounds. For related N-aryl amides, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are used to determine conformational preferences and the energetic cost of rotation around the N-aryl bond. Such theoretical analyses provide invaluable insights that complement and help rationalize experimental data obtained from methods like X-ray crystallography.

Steric Hindrance and Conformational Flexibility Induced by Ortho-Methyl Substituents

The most defining structural feature of this compound is the significant steric hindrance imposed by the two methyl groups at the ortho-positions (positions 2 and 6) of the phenyl ring. This steric bulk prevents the molecule from adopting a planar conformation, which would be favored by electronic effects like conjugation between the amide group and the aromatic ring.

Experimental evidence from X-ray crystallography provides a definitive picture of this effect. nih.govresearchgate.net The crystal structure of this compound shows that the formamide moiety is substantially rotated out of the plane of the aryl ring. nih.govresearchgate.net The dihedral angle, which measures the twist between the plane of the formamide group and the plane of the aryl ring, has been determined to be 68.06 (10)°. nih.govresearchgate.netnih.gov This large angle is a direct consequence of the spatial clash between the amide group and the bulky ortho-methyl substituents. nih.gov

This structural feature significantly impacts the molecule's conformational flexibility. While rotation around the N-C(aryl) bond is possible, it is highly restricted. The high-energy barrier to rotation, created by the ortho-methyl groups, effectively locks the molecule into this twisted conformation.

A comparison with a closely related compound, N-(2,6-dimethylphenyl)formamide, further underscores the role of these ortho substituents. The 2,6-dimethyl analogue also exhibits a non-planar structure, with reported dihedral angles of 64.75 (12)° and 66.45 (12)° at different temperatures. nih.gov The similarity in these angles highlights that the two ortho-methyl groups are the primary drivers of this pronounced conformational distortion.

Data Tables

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₃NO |

| Formula Weight | 163.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0659 (7) |

| b (Å) | 15.9004 (13) |

| c (Å) | 8.4290 (7) |

| β (°) | 119.361 (1) |

| Volume (ų) | 942.17 (14) |

Data sourced from Landman et al. (2010). nih.gov

Table 2: Comparison of Dihedral Angles in Ortho-Substituted Phenylformamides

| Compound | Dihedral Angle between Formamide and Aryl Planes (°) |

|---|---|

| This compound | 68.06 (10) |

| N-(2,6-Dimethylphenyl)formamide (at 173 K) | 64.75 (12) |

| N-(2,6-Dimethylphenyl)formamide (at 293 K) | 66.45 (12) |

Data sourced from Landman et al. (2010). nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Reactivity Profiles and Mechanistic Investigations of N 2,4,6 Trimethylphenyl Formamide

Reactivity in Metal-Mediated Transformations and Ligand Chemistry

The unique steric and electronic properties of the mesityl group in N-(2,4,6-Trimethylphenyl)formamide lend it interesting reactivity profiles, especially in the realm of organometallic chemistry.

Implications in N-Heterocyclic Carbene Chemistry and Organometallic Synthesis

This compound has emerged as a notable, albeit often unintentional, product in the synthesis of N-heterocyclic carbene (NHC) complexes. nih.govnih.govresearchgate.net Specifically, during the attempted preparation of a manganese(I)-NHC complex, this formamide (B127407) was isolated as the almost exclusive product instead of the intended organometallic compound. nih.govnih.govresearchgate.net

The formation mechanism involves the deprotonation of the NHC precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMesHCl), by a strong base to form the corresponding ylidene. nih.govresearchgate.net This highly reactive intermediate is susceptible to side reactions. In the presence of the manganese carbonyl complex, it leads to the formation of an N,N'-bis-mesityl-N-vinyl-formamidine intermediate. Subsequent hydrolysis of this formamidine (B1211174) results in the cleavage of the N-C=N bond, yielding this compound and a mesityl-vinyl-amine fragment that is not typically isolated. nih.govresearchgate.net This pathway highlights the compound's intimate connection to the stability and reactivity of widely used NHC ligands in organometallic synthesis. mt.comarchive.org

The structure of this compound is heavily influenced by the steric hindrance of the mesityl group. The bulky methyl substituents in the ortho positions (2 and 6) force the formamide moiety to rotate significantly out of the plane of the aryl ring. The dihedral angle between the formamide plane and the aryl ring has been determined by X-ray crystallography to be 68.06°. nih.govnih.govresearchgate.net This is a common feature in related N-(2,6-disubstituted-phenyl)formamides. nih.govresearchgate.net

Potential as a Synthetic Precursor or Intermediate in Related Coordination Complexes

While often appearing as a byproduct, the structural features of this compound suggest its potential as a ligand or precursor in coordination chemistry. The formamide functional group contains both a nitrogen and an oxygen atom that can act as donor sites for metal coordination. Deprotonation of the N-H bond would yield an amidate anion, a versatile ligand known to coordinate to metals in various modes.

For instance, related bulky amidate ligands have been successfully used to synthesize group IV metal complexes. nih.gov In these cases, the amidate can act as a monodentate ligand, binding through the oxygen atom, or as a bidentate ligand, coordinating through both oxygen and nitrogen. The steric bulk of the N-aryl substituent, similar to the mesityl group, plays a crucial role in determining the coordination number and geometry of the resulting metal complex. nih.gov The significant steric requirement of a ligand derived from this compound could stabilize low coordination numbers at the metal center. nih.gov Therefore, this formamide represents a potential precursor for synthesizing unique coordination complexes with tailored steric environments.

Unraveling Reaction Mechanisms in Formamide Transformations

Understanding the mechanisms of reactions involving this compound is key to controlling its formation and leveraging its synthetic potential.

Mechanistic Studies of Formamide Hydrolysis and Derivatization

The hydrolysis of formamides and related compounds like formamidines has been a subject of mechanistic investigation. The formation of this compound from the hydrolysis of N,N'-bis-mesityl-N-vinyl-formamidine underscores the importance of hydrolysis in this chemical system. nih.govresearchgate.net Theoretical studies on the hydrolysis of similar formamidines suggest a stepwise process. nih.gov One proposed pathway involves the addition of a water molecule to the C=N double bond to form a tetrahedral intermediate, which then rearranges to yield the final products. nih.gov The presence of water molecules can assist in the proton transfer steps, lowering the energy barriers. nih.gov

In the hydrolysis of N,N'-dimethylformamidine, stereoelectronic control dictates the breakdown of the tetrahedral intermediate, leading to the initial formation of the less stable cis-N-methylformamide isomer. researchgate.net This principle of orbital-assisted breakdown could also influence the hydrolysis products in systems involving the bulkier mesityl group.

Beyond hydrolysis, this compound can undergo various derivatization reactions, similar to its analogue, N-(2,4-dimethylphenyl)formamide. These transformations provide pathways to a range of functionalized molecules.

| Reaction Type | Description | Common Reagents | Potential Product from this compound |

| Oxidation | Converts the formamide group to a carboxylic acid. | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | 2,4,6-Trimethylbenzoic acid |

| Reduction | Reduces the formamide group to an amine. | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | N-Methyl-2,4,6-trimethylaniline |

| Substitution | The aromatic ring undergoes electrophilic substitution. | Nitric acid (HNO₃), Bromine (Br₂) | Nitrated or brominated derivatives of this compound |

This table is based on known reactions of the related compound N-(2,4-Dimethylphenyl)formamide and represents potential transformations.

Exploration of Sigmatropic Rearrangements and Intramolecular Processes in Related Mesityl-Substituted Systems

Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a sigma bond across a pi-conjugated system. wikipedia.orgnumberanalytics.com Well-known examples include the nih.govnih.gov Cope and Claisen rearrangements. stereoelectronics.orgpressbooks.pub While there are no specific reports of this compound undergoing such rearrangements, the possibility exists in related, appropriately substituted systems.

For example, a Claisen rearrangement could be envisioned if an allyl group were attached to the formamide oxygen, forming an allyl N-mesitylformimidate. This would be analogous to the classic rearrangement of allyl aryl ethers. pressbooks.pub The reaction would proceed through a concerted, six-membered cyclic transition state, resulting in a C-allylated product. pressbooks.pubyoutube.com The driving force for such reactions is often the formation of a more stable carbonyl group or a new aromatic system. stereoelectronics.orgyoutube.com

The most significant intramolecular process observed for this compound itself is the restricted rotation around the N-aryl bond due to the steric clash between the formyl group and the ortho-methyl groups of the mesityl ring. nih.govresearchgate.net This steric interaction dictates the molecule's ground-state conformation and influences its reactivity and intermolecular interactions, such as the formation of hydrogen-bonded chains in the solid state. nih.govresearchgate.net

Applications in the Synthesis of Functionalized Organic Compounds

This compound serves as a useful intermediate in the synthesis of more complex organic molecules. Its formamide moiety can be readily transformed into other functional groups, and the substituted aromatic ring can be further modified.

The reduction of the formamide provides a route to N-methyl-2,4,6-trimethylaniline, a secondary amine. Conversely, hydrolysis (though typically requiring harsh conditions for simple amides) or oxidation can lead to 2,4,6-trimethylaniline (B148799) or 2,4,6-trimethylbenzoic acid, respectively. The formamide group itself can also be used as a formylating agent or as a precursor for generating isocyanides upon dehydration.

Furthermore, the mesityl ring is susceptible to electrophilic substitution reactions, although the positions are blocked at the 2, 4, and 6 positions by methyl groups. Reactions would likely occur at the 3 and 5 positions. This allows for the introduction of nitro, halogen, or sulfonyl groups, creating a diverse array of functionalized mesityl derivatives. The compound's role as a primary metabolite of certain pesticides also makes it an important analytical standard in environmental and food chemistry.

Synthetic Utility of the Formamide Moiety

The formamide functional group within this compound serves as a versatile precursor for various chemical transformations, primarily through reactions involving the formyl proton and the carbonyl group. Two significant reactions that highlight its synthetic utility are the Vilsmeier-Haack reaction and dehydration to form an isocyanide.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comnumberanalytics.comorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.com However, the scope of the Vilsmeier-Haack reaction can be limited by sterically hindered substrates. numberanalytics.com In the context of this compound, the bulky 2,4,6-trimethylphenyl (mesityl) group could potentially hinder the approach of the electrophile to the formamide nitrogen, a key step in the formation of the Vilsmeier reagent. While specific studies on the Vilsmeier-Haack reaction involving this compound are not extensively documented, the general principle suggests that the steric bulk of the mesityl group might render the reaction less favorable compared to less substituted N-arylformamides.

A more direct and synthetically valuable transformation of this compound is its dehydration to the corresponding isocyanide, 2,4,6-trimethylphenyl isocyanide. The dehydration of formamides is a standard method for the synthesis of isocyanides, and various reagents can accomplish this transformation. organic-chemistry.org A recent study has shown that a wide range of N-aryl- and N-alkyl-substituted formamides can be efficiently converted to their corresponding isocyanides using phosphorus oxychloride in the presence of triethylamine. mdpi.com Notably, this study reported that various mono-, di-, and trisubstituted N-phenylformamides provided good yields, indicating that steric hindrance does not significantly impede the reaction. mdpi.com This suggests that this compound would be a suitable substrate for this transformation, providing a direct route to the sterically hindered 2,4,6-trimethylphenyl isocyanide. This isocyanide can then serve as a valuable building block in various organic syntheses, including multicomponent reactions.

Table 1: Dehydration of Substituted N-Phenylformamides to Isocyanides

| Entry | Substrate | Reagent and Conditions | Product | Yield (%) |

| 1 | N-(3-Bromophenyl)formamide | POCl₃, Et₃N, 0 °C | 3-Bromo-1-isocyanobenzene | 98 |

| 2 | N-(2,6-Dimethylphenyl)formamide | POCl₃, Et₃N, 0 °C | 2,6-Dimethylphenyl isocyanide | 95 |

| 3 | N-(2,4,6-Trichlorophenyl)formamide | POCl₃, Et₃N, 0 °C | 2,4,6-Trichlorophenyl isocyanide | 92 |

This table presents data from a study on the synthesis of isocyanides from N-substituted formamides, demonstrating the reaction's tolerance to steric hindrance. mdpi.com

Formation of Related Amidine Compounds, e.g., N-sulfonyl amidines containing the 2,4,6-trimethylphenyl group

The formamide moiety of this compound can also be envisioned as a precursor for the synthesis of amidine compounds, particularly N-sulfonyl amidines. N-sulfonyl amidines are an important class of compounds with applications in medicinal chemistry and as synthetic intermediates. Several synthetic methods for N-sulfonyl amidines have been developed, with some utilizing formamides as starting materials.

A particularly relevant method is the direct condensation of sulfonamides with formamides, catalyzed by sodium iodide (NaI) with an oxidant like tert-butyl hydroperoxide (TBHP). This approach offers a green and atom-economical route to N-sulfonyl formamidines. While specific examples utilizing this compound are not detailed in the literature, the reaction has been shown to be applicable to a variety of substituted formamides and sulfonamides. The proposed mechanism involves the in situ generation of a reactive N-iodo-N-sulfonyl species that then reacts with the formamide.

Given the general applicability of this reaction, it is plausible that this compound could react with a sulfonamide, such as a substituted benzenesulfonamide, under these conditions to yield the corresponding N-sulfonyl-N'-(2,4,6-trimethylphenyl)formamidine. The steric hindrance of the mesityl group would likely influence the reaction rate and yield, but the methodology provides a potential pathway to this class of compounds from this compound.

| Entry | Formamide | Sulfonamide | Product | Yield (%) |

| 1 | N-Methylformamide | p-Toluenesulfonamide | N'-(p-Tolylsulfonyl)-N-methylformamidine | 85 |

| 2 | N,N-Dimethylformamide | Benzenesulfonamide | N'-(Phenylsulfonyl)-N,N-dimethylformamidine | 92 |

| 3 | N-Phenylformamide | 4-Chlorobenzenesulfonamide | N'-(4-Chlorophenylsulfonyl)-N-phenylformamidine | 78 |

This table presents representative examples from a study on the direct condensation of formamides and sulfonamides, illustrating the scope of the reaction.

Furthermore, the synthesis of N-sulfonyl imines, which are precursors to N-sulfonyl amidines, can be achieved through various methods, including the condensation of aldehydes with sulfonamides. organic-chemistry.org While not a direct reaction of the formamide itself, this highlights the broader context of synthesizing the sulfonyl amidine functionality.

Advanced Spectroscopic Characterization for Academic Research on N 2,4,6 Trimethylphenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For N-(2,4,6-Trimethylphenyl)formamide, both ¹H and ¹³C NMR spectroscopy provide critical data for confirming its molecular structure and understanding the electronic environment of the constituent atoms.

In a study where this compound was an unexpected product, its structure was confirmed using NMR analysis in a deuterated benzene (B151609) (C₆D₆) solvent. nih.gov The ¹H NMR spectrum revealed distinct signals corresponding to the different proton environments within the molecule. The three methyl groups on the phenyl ring, while chemically distinct due to their positions, give rise to a broad signal, suggesting some degree of magnetic equivalence or rapid rotation. The aromatic protons and the formyl proton also show characteristic chemical shifts.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The signals for the methyl carbons, the aromatic carbons, and the formyl carbonyl carbon all appear at distinct chemical shifts, consistent with the proposed structure. nih.gov The chemical shift of the carbonyl carbon is particularly indicative of the amide functional group.

Below is a table summarizing the reported NMR data for this compound.

| Nucleus | Chemical Shift (δ, ppm) in C₆D₆ | Assignment |

| ¹H | 8.32 | Formyl proton (CHO) |

| ¹H | 6.65 | Aromatic protons (Ar-H) |

| ¹H | 3.85 | Amide proton (N-H) |

| ¹H | 2.24 | Methyl protons (CH₃) |

| ¹³C | 208.6 | Carbonyl carbon (C=O) |

| ¹³C | 137.6 | Aromatic carbon (C-N) |

| ¹³C | 135.3 | Aromatic carbons (C-CH₃) |

| ¹³C | 130.2 | Aromatic carbons (C-H) |

| ¹³C | 129.2 | Aromatic carbons |

| ¹³C | 21.2 | para-Methyl carbon |

| ¹³C | 18.8 | ortho-Methyl carbons |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. In the case of this compound, the IR spectrum is characterized by absorption bands that are indicative of the secondary amide group and the substituted aromatic ring.

A key feature of the IR spectrum of this compound is the evidence of intermolecular hydrogen bonding. X-ray crystallography studies have shown that in the solid state, molecules of this compound are linked by N—H⋯O hydrogen bonds, forming infinite chains. nih.gov This hydrogen bonding significantly influences the position and shape of the N-H and C=O stretching vibrations.

The N-H stretching vibration in secondary amides typically appears as a single band in the region of 3370-3170 cm⁻¹. Due to hydrogen bonding, this band is expected to be broadened and shifted to a lower frequency compared to a non-hydrogen-bonded N-H group. The carbonyl (C=O) stretching vibration, or Amide I band, is one of the most intense bands in the IR spectrum of amides and typically occurs in the range of 1680-1630 cm⁻¹. The presence of hydrogen bonding to the carbonyl oxygen also leads to a shift of the Amide I band to a lower wavenumber.

The following table summarizes the expected characteristic IR absorption bands for this compound based on typical ranges for secondary amides and the confirmed presence of hydrogen bonding.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Comments |

| N-H Stretch | Amide N-H | 3300 - 3100 | Broadened and shifted to lower frequency due to intermolecular N—H⋯O hydrogen bonding. |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Characteristic of the aromatic ring. |

| C-H Stretch (Aliphatic) | Methyl C-H | 3000 - 2850 | From the three methyl groups on the phenyl ring. |

| C=O Stretch (Amide I) | Amide C=O | 1670 - 1630 | Strong intensity. Shifted to lower frequency due to hydrogen bonding. |

| N-H Bend (Amide II) | Amide N-H | 1570 - 1515 | Strong intensity, characteristic of secondary amides. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Multiple bands expected due to the substituted benzene ring. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Studies

The molecular ion peak (M⁺˙) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 163.22 g/mol . sigmaaldrich.com The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for N-aryl amides.

One of the primary fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of a formyl radical (HCO•) and a trimethylanilino cation (m/z 134), or a formyl cation (HCO⁺, m/z 29) and a trimethylanilino radical. Another significant fragmentation would be the loss of a hydrogen atom from the formyl group, leading to a fragment at m/z 162.

Further fragmentation of the trimethylphenyl moiety is also expected. This could involve the loss of a methyl radical (CH₃•) from the molecular ion to give a fragment at m/z 148, or from the trimethylanilino cation to yield a fragment at m/z 119. The loss of ethene (C₂H₄) or other small neutral molecules from the aromatic ring system is also a possibility.

The predicted major fragments in the mass spectrum of this compound are summarized in the table below.

| Predicted m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion |

| 162 | [C₁₀H₁₂NO]⁺ | H• |

| 148 | [C₉H₁₀NO]⁺ | CH₃• |

| 134 | [C₉H₁₂N]⁺ | HCO• |

| 119 | [C₈H₉N]⁺˙ | CH₃• from m/z 134 |

| 91 | [C₇H₇]⁺ | C₂H₅N from m/z 134 |

| 29 | [CHO]⁺ | C₉H₁₂N• |

Future Directions and Theoretical Perspectives in N 2,4,6 Trimethylphenyl Formamide Research

Predictive Modeling and Computational Studies for Novel Reactivity

Computational chemistry offers a powerful lens through which the unique reactivity of N-(2,4,6-trimethylphenyl)formamide can be predicted and understood. The significant steric hindrance imposed by the three methyl groups on the phenyl ring forces the formamide (B127407) moiety to rotate out of the plane of the aryl ring. nih.govresearchgate.net Crystallographic data reveals a dihedral angle of 68.06° between the formamide plane and the aryl ring plane, a structural feature that fundamentally governs its electronic and steric properties. nih.govresearchgate.netnih.gov

Future predictive modeling will likely leverage quantum chemical calculations, such as Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD(T)), to map out potential energy surfaces for its reactions. nih.gov Such studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies for reactions involving the formyl group or the N-H bond. For instance, computational approaches have been successfully used to study the atmospheric photo-oxidation of simpler amides like N-methylformamide and N,N-dimethylformamide, providing detailed mechanistic insights and rate coefficients that align well with experimental results. nih.govresearchgate.net

The development of new computational tools, such as the Python-based program ChemSPX for exploring reaction parameter spaces, could be instrumental in investigating reactions like the hydrolysis of this compound under various conditions. chemrxiv.org By systematically modeling variables such as temperature, pressure, and catalyst presence, researchers can predict optimal conditions for desired transformations and uncover novel, previously unobserved reactivity patterns.

Table 1: Structural and Computational Parameters for Formamide Derivatives

| Compound | Dihedral Angle (Formamide vs. Aryl Ring) | Computational Method Example | Predicted Reactivity Focus |

|---|---|---|---|

| N-(2,6-dimethylphenyl)formamide | 64.75° (at 173 K) nih.govresearchgate.net | DFT (for geometry optimization) | Sterically controlled N-acylation/alkylation |

| This compound | 68.06° nih.govnih.gov | CCSD(T) (for reaction energetics) | Site-selectivity in electrophilic aromatic substitution |

| N-(4-methylphenyl)formamide | 32.35° nih.gov | Molecular Dynamics (for solvation effects) | Hydrogen bonding and self-assembly |

Exploration of this compound as a Synthon for Complex Organic Architectures

A "synthon" is a conceptual unit within a molecule that represents a potential synthetic operation. The unique structure of this compound makes it an intriguing candidate for a specialized synthon in the assembly of complex organic molecules. The formamide group itself is a versatile precursor, and its attachment to a bulky, rigid mesityl group could offer unique stereochemical control in multi-step syntheses.

Research into other formamide-based compounds has demonstrated their utility as powerful synthons. For example:

N-formyl imides have been developed as effective N-formylating agents for the synthesis of heterocycles like benzimidazoles and quinazolinones. rsc.org

N-methoxy-N-methylcyanoformamide can serve as a carbonyl dication synthon, enabling the sequential addition of different organometallic reagents to produce unsymmetrical ketones. orgsyn.org

N-(sulfonylmethyl)formamides are key intermediates that can be dehydrated to form sulfonylmethylisocyanides, valuable reagents in organic synthesis. google.com

Future investigations could explore this compound in similar roles. The mesityl group could act as a bulky protecting group or as a chiral auxiliary after suitable modification. Its formyl group could be a source for one-carbon homologation or cyclization reactions, with the steric bulk of the mesityl substituent directing the approach of reagents to achieve high levels of selectivity. The exploration of its use in multicomponent reactions, where several simple molecules combine to form a complex product in a single step, is another promising avenue.

Table 2: Potential Synthon Applications of this compound

| Synthon Type | Potential Reaction | Target Molecular Architecture | Rationale |

|---|---|---|---|

| Formyl Anion Equivalent | Vilsmeier-Haack type reactions | Aryl aldehydes with ortho-substitution | Steric hindrance may direct formylation to specific positions on other aromatic substrates. |

| Aminomethyl Synthon | Reduction and subsequent Mannich reaction | Complex alkaloids and polycyclic amines | The mesityl group can influence diastereoselectivity during bond formation. |

| Isocyanide Precursor | Dehydration of the formamide | Sterically hindered isocyanides for Passerini/Ugi reactions | Access to novel isocyanides for creating complex peptide-like structures. |

| Cyclization Substrate | Bischler-Napieralski or Pictet-Spengler type reactions | Fused heterocyclic systems | The rigid, bulky nature of the mesityl group could facilitate specific ring closures. |

Investigation of Derivative Synthesis and Functionalization for Targeted Applications

The targeted synthesis of derivatives from this compound opens a pathway to novel compounds with tailored properties for applications in materials science, agrochemicals, and pharmaceuticals. The parent molecule offers several sites for chemical modification: the formyl proton, the N-H bond, and the aromatic ring.

Functionalization of the Formamide Group: The formyl proton can be removed to generate a metallated species for subsequent reaction with electrophiles. The entire formyl group can be reduced to a methylamino group or hydrolyzed to an amine, providing access to N-mesitylaniline derivatives.

Functionalization of the Aromatic Ring: Despite the presence of three activating methyl groups, the steric hindrance presents a challenge and an opportunity for electrophilic aromatic substitution. Reactions like nitration or halogenation may proceed with unusual regioselectivity, potentially leading to novel substitution patterns that are difficult to achieve through other routes.

Synthesis via N-Formylation: An alternative approach is the synthesis of new derivatives by formylating variously substituted 2,4,6-trimethylanilines. This allows for the introduction of functional groups onto the aromatic ring prior to the formation of the formamide moiety. Various methods, including oxidative carbonylation of amines over non-noble metal catalysts, have been developed for the synthesis of N-formamides and could be adapted for this purpose. researchgate.net

The synthesis of N-formyldehydroalanine derivatives from simple precursors in formamide has been shown to be a plausible prebiotic route to compounds useful for peptide synthesis. nih.gov This highlights the fundamental reactivity of the formamide scaffold and suggests that derivatives of this compound could be designed as monomers for novel polymers or as ligands for metal catalysis, where the mesityl group can create a specific coordination pocket around a metal center.

Table 3: Proposed Functionalization Strategies and Potential Applications

| Functionalization Site | Reaction Type | Resulting Derivative Class | Potential Application |

|---|---|---|---|

| Aromatic Ring | Electrophilic Nitration/Halogenation | Substituted N-mesitylformamides | Precursors for high-energy materials or flame retardants. |

| Formyl Group | Reduction (e.g., with LiAlH₄) | N-methyl-2,4,6-trimethylanilines | Intermediates for dyes, polymers, and pharmaceuticals. |

| N-H Bond | N-Alkylation / N-Arylation | N,N-Disubstituted formamides | Ligands for catalysis; probes for studying hindered rotation. |

Q & A

Q. What are the common synthetic routes for N-(2,4,6-Trimethylphenyl)formamide, and how can reaction conditions be optimized to avoid side products?

The compound is often synthesized via formylation of 2,4,6-trimethylaniline using formic acid or its derivatives under reflux conditions. However, side reactions such as ring-opening of intermediate N-heterocyclic carbenes (NHCs) can occur, as observed in the unintended formation of this compound during attempts to synthesize Mn(I)-NHC complexes . To minimize byproducts, control the base strength (e.g., avoiding overly strong bases) and reaction time. Purification via column chromatography (e.g., aluminum oxide) with dichloromethane/THF gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- NMR (¹H/¹³C) : The ¹H NMR (400 MHz, CDCl₃) shows distinct singlet peaks for the three methyl groups (δ ~2.3 ppm) and a formyl proton (δ ~8.1 ppm). The ¹³C NMR confirms the formamide carbonyl at δ ~163 ppm .

- IR (ATR) : A strong absorption band near 1660 cm⁻¹ corresponds to the C=O stretch, while N–H stretches appear around 3300 cm⁻¹ .

- HRMS (ESI) : Provides accurate mass confirmation (e.g., [M+H]⁺ at m/z 164.1075 for C₁₀H₁₃NO) .

Advanced Research Questions

Q. How do crystallographic parameters such as dihedral angles and hydrogen bonding patterns influence the molecular conformation and packing of this compound?

The formamide moiety rotates out of the aryl ring plane (dihedral angle = 68.06°), a steric effect caused by the 2,6-methyl groups . This rotation enables N–H⋯O hydrogen bonding, forming infinite chains parallel to the c-axis in the crystal lattice. These interactions stabilize the crystal structure and dictate packing motifs, as seen in the P1 space group with unit cell parameters a = 8.2516 Å, b = 8.8822 Å, and c = 14.7524 Å .

Q. What challenges arise in refining the crystal structure of this compound using SHELX software, and how can data-to-parameter ratios be optimized?

Challenges include handling high thermal motion in methyl groups and resolving disorder in bulky substituents. SHELXL refinement requires careful constraint of H-atom positions (riding model) and validation of displacement parameters. The data-to-parameter ratio should exceed 15:1 (e.g., 20.9 in ) to ensure reliability. Use R₁ < 0.05 and wR₂ < 0.15 as convergence criteria, and validate with residual density maps .

Q. How can researchers resolve contradictions between computational predictions of molecular geometry and experimental crystallographic data for this compound?

Discrepancies often arise in dihedral angles (e.g., computational models may underestimate steric effects). To reconcile:

- Perform DFT calculations with dispersion corrections (e.g., B3LYP-D3) to account for van der Waals interactions.

- Compare experimental dihedral angles (e.g., 68.06° in ) with computed values.

- Analyze Hirshfeld surfaces to quantify intermolecular interactions influencing conformation .

Q. What methodological considerations are critical when analyzing reaction byproducts formed during the synthesis of this compound, especially in the context of unexpected ring-opening reactions?

- Chromatography : Use gradient elution (e.g., hexane/ethyl acetate) to separate byproducts like N,N′-bis-mesityl-N-vinyl-formamidine .

- Mass Spectrometry : HRMS identifies unexpected fragments (e.g., m/z 360.91 for ammonium chloride derivatives ).

- Kinetic Analysis : Monitor reaction progress via in situ IR to detect intermediates and optimize quenching steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.